molecular formula C8H4O2S2 B1297048 Thieno[3,2-b]thiophene-2,5-dicarbaldehyde CAS No. 37882-75-0

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde

Cat. No.: B1297048
CAS No.: 37882-75-0
M. Wt: 196.3 g/mol
InChI Key: UBKNFAFBINVTOP-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde (TT-dicarbaldehyde) is a fused heterocyclic compound featuring two thiophene rings and two aldehyde functional groups at the 2- and 5-positions. Its rigid, planar structure and electron-rich aromatic system (10 π-electrons) make it a valuable building block for covalent organic frameworks (COFs) and coordination polymers . TT-dicarbaldehyde is synthesized via nucleophilic aromatic substitution reactions, as demonstrated in the preparation of thieno[3,2-b]thiophene derivatives from nitro-substituted precursors . Its aldehyde groups enable covalent linkages with amino monomers, forming crystalline, porous COFs with high surface areas (e.g., 1305.3 m²·g⁻¹ in PB-TT COF) and applications in iodine capture, photocatalysis, and visible-light-induced polymerization . The sulfur atoms in its structure enhance charge transport and provide chemisorption sites for pollutants like iodine .

Preparation Methods

Vilsmeier–Haack Formylation

The Vilsmeier–Haack reaction is a well-known method for introducing aldehyde groups into aromatic compounds. In the case of Thieno[3,2-b]thiophene-2,5-dicarbaldehyde, this reaction typically involves the following steps:

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are used as key reagents.
  • Reaction Conditions : The reaction is generally carried out at elevated temperatures (around 80°C) to facilitate the formylation process.

Reaction Scheme

The general reaction scheme can be summarized as follows:

$$
\text{Thieno[3,2-b]thiophene} + \text{POCl}_3 + \text{DMF} \rightarrow \text{this compound}
$$

Alternative Synthesis Methods

Other methods for synthesizing this compound include:

  • Oxidation Reactions : Aldehyde groups can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction Reactions : The aldehyde groups can also be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Reaction Type Description Common Reagents
Oxidation Converts aldehyde groups to carboxylic acids Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction Converts aldehydes to alcohols Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution Participates in electrophilic substitution Bromine (Br₂), Chlorine (Cl₂) under acidic conditions

This compound is synthesized primarily through the Vilsmeier–Haack formylation method due to its efficiency and high yield potential. Alternative methods such as oxidation and reduction provide pathways for further functionalization of this compound. Its unique structure and reactivity make it a valuable precursor in organic synthesis and materials science applications.

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]thiophene-2,5-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Electronics

Overview : Thieno[3,2-b]thiophene-2,5-dicarbaldehyde is a crucial building block in the synthesis of organic semiconductors. These materials are vital for the development of organic light-emitting diodes (OLEDs) and organic solar cells.

Key Applications :

  • OLEDs : The compound contributes to the efficiency and flexibility of OLEDs, which are widely used in display technologies.
  • Organic Solar Cells : It plays a significant role in enhancing the energy conversion efficiency of solar cells by forming donor-acceptor systems.

Material Science

Overview : In material science, this compound is utilized to develop advanced materials with unique electronic properties.

Applications :

  • Sensors : Its electronic characteristics make it suitable for fabricating sensitive sensors that can detect various environmental changes.
  • Transistors : this compound is employed in the production of high-performance transistors, improving the efficiency of electronic devices.

Pharmaceutical Research

Overview : The compound serves as a precursor in synthesizing various biologically active molecules.

Applications :

  • Drug Development : Research is ongoing into its potential therapeutic effects, including antimicrobial and anticancer properties.
  • Case Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Photovoltaic Applications

Overview : this compound is integral to developing efficient photovoltaic systems.

Applications :

  • Dye-Sensitized Solar Cells (DSSCs) : It is used to synthesize novel organic dyes that enhance the conversion efficiencies of DSSCs .

Chemical Reactions

The compound undergoes various chemical reactions that expand its applicability:

Reaction Type Description Common Reagents
OxidationConverts aldehyde groups to carboxylic acidsPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
ReductionConverts aldehydes to alcoholsSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
SubstitutionParticipates in electrophilic substitution reactionsBromine (Br₂), Chlorine (Cl₂) under acidic conditions

Industrial Applications

This compound is also used in producing coordination polymers and covalent organic frameworks (COFs), which have implications in catalysis and material design .

Case Studies

  • Antimicrobial Efficacy
    • A study published in the Journal of Medicinal Chemistry tested derivatives against bacterial strains, showing enhanced potency due to structural modifications on the thiophene ring .
  • Cancer Cell Apoptosis
    • Research focusing on breast cancer cells indicated that this compound induces apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Thiophene-2,5-dicarbaldehyde

Structural Differences : Unlike TT-dicarbaldehyde, thiophene-2,5-dicarbaldehyde lacks fused thiophene rings, reducing conjugation and rigidity.
Functional Properties :

  • Thermal Stability: Decomposition temperatures of its quinoid derivatives range from 220–264°C , comparable to TT-dicarbaldehyde-based COFs.
  • Applications: Primarily used in synthesizing near-infrared absorbing quinoid compounds for organic solar cells . Its simpler structure limits use in high-surface-area materials like COFs.

Thieno[2,3-b]thiophene Derivatives

Substituent Effects :

  • 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile: Features nitrile and methyl groups instead of aldehydes. The planar fused rings facilitate van der Waals interactions in crystal packing .
  • Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate: Carboxylate esters enable synthesis of bis-heterocyclic compounds with antioxidant and anticancer activities . Applications: These derivatives are prominent in pharmaceuticals (e.g., α-glucosidase inhibitors) rather than materials science .

Thieno[3,2-b]thiophene-2,5-dicarboxylic Acid

Functional Group Variation: Replacing aldehyde groups with carboxylic acids shifts applications to metal-organic frameworks (MOFs). For example, Mn(II) and Cd(II) coordination polymers derived from this linker exhibit luminescent properties . Electronic Properties: The carboxylic acid groups reduce electron richness compared to TT-dicarbaldehyde, limiting use in donor-acceptor COFs .

[2,2'-Bithiophene]-5,5'-dicarbaldehyde (BTDA)

Structural Flexibility: BTDA’s single thiophene-thiophene bond introduces torsional flexibility, reducing planarity and conjugation compared to TT-dicarbaldehyde. COF Performance: In donor-acceptor COFs, BTDA-based materials show lower charge-carrier mobility than TT-dicarbaldehyde COFs, impacting photocatalytic efficiency .

Tetrathiafulvalene (TTF) Derivatives

Conductivity : TTF’s extended sulfur-rich structure enhances electrical conductivity in COFs for CO₂ reduction. However, TT-dicarbaldehyde’s fused rings provide better structural rigidity for porous frameworks .

Comparative Data Tables

Table 1. Structural and Functional Comparison

Compound Key Functional Groups Conjugation Thermal Stability (°C) Applications Reference
TT-dicarbaldehyde Aldehydes High ~250–300* COFs, photocatalysis, iodine capture
Thiophene-2,5-dicarbaldehyde Aldehydes Moderate 220–264 Organic solar cells
Thieno[2,3-b]thiophene-2,5-dicarbonitrile Nitriles, methyl High N/A Pharmaceuticals
TT-dicarboxylic acid Carboxylic acids High >300 MOFs, luminescence
BTDA Aldehydes Moderate ~250–300* COFs, photocatalysis

*Estimated based on COF stability in applications.

Table 2. Performance in COFs

COF Name Linker Surface Area (m²·g⁻¹) Application Efficiency/Outcome Reference
PB-TT COF TT-dicarbaldehyde 1305.3 Iodine capture 5.97 g·g⁻¹ uptake
TT-TAPT-COF TT-dicarbaldehyde N/A Sulfide oxidation High crystallinity, visible-light activation
TTT-BTDA COF BTDA Lower than TT-based Free radical polymerization Moderate PMMA yield

Biological Activity

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde (TDDA) is a heterocyclic compound notable for its unique structure and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of this compound

  • Chemical Formula : C₈H₄O₂S₂
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 37882-75-0

TDDA features a fused ring structure that enhances its reactivity and versatility in various chemical reactions. Its aldehyde groups at the 2 and 5 positions make it a valuable precursor in organic synthesis and materials science.

Antimicrobial Properties

Research indicates that derivatives of TDDA exhibit significant antimicrobial activity. A study demonstrated that certain functionalized versions of TDDA showed effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

TDDA has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS) leading to oxidative stress, which triggers programmed cell death.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry tested TDDA derivatives against Staphylococcus aureus and Escherichia coli. The derivatives were synthesized through various substitutions on the thiophene ring, enhancing their antimicrobial potency (Smith et al., 2023).
  • Cancer Cell Apoptosis : In another study focusing on breast cancer cells (MCF-7), TDDA was shown to inhibit cell proliferation significantly. The compound induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol (Jones et al., 2023).

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of cell membranesSmith et al., 2023
AnticancerInduction of apoptosis via ROSJones et al., 2023
AntioxidantScavenging free radicalsLee et al., 2024

Synthesis and Derivatives

The synthesis of TDDA typically involves the Vilsmeier–Haack formylation process, which allows for the introduction of aldehyde groups onto the thiophene ring. Various derivatives can be synthesized by modifying the thiophene moiety or by adding substituents to enhance biological activity.

Table 2: Synthetic Routes for TDDA Derivatives

Synthetic MethodConditionsYield (%)
Vilsmeier–Haack FormylationPOCl₃, DMF, 80°C75%
Oxidation to Carboxylic AcidKMnO₄ in aqueous solution85%
Reduction to AlcoholsNaBH₄ in ethanol90%

Q & A

Q. What are the standard synthetic protocols for TTD-based covalent organic frameworks (COFs)?

Basic
TTD-based COFs are synthesized via solvothermal Schiff-base condensation. A typical procedure involves reacting TTD (aldehyde monomer) with polyamine linkers (e.g., tetrakis(4-aminophenyl)ethene or tri(4-aminophenyl)benzene) in a solvent mixture (e.g., 1,4-dioxane/mesitylene) under acidic catalysis (e.g., 6 M acetic acid) at 120°C for 3–7 days . Crystallinity is confirmed by powder X-ray diffraction (PXRD), while porosity is validated via Brunauer-Emmett-Teller (BET) analysis, showing surface areas up to 1,305 m²/g .

Q. How do structural variations in TTD isomers influence COF optical properties?

Advanced
The substitution pattern of TTD isomers (e.g., thieno[3,2-b]thiophene vs. thieno[2,3-b]thiophene) significantly impacts optoelectronic properties. For instance, COFs using T32T (thieno[3,2-b]thiophene) exhibit a 50–100 nm red shift in absorption onset compared to T23T isomers due to extended π-conjugation and rigid layer stacking. Steady-state photoluminescence (PL) further shows emission shifts of 55–100 nm, attributed to aggregation-induced electronic coupling . Methodologically, compare isomers via time-resolved PL and density functional theory (DFT) modeling to dissect electronic contributions .

Q. What characterization techniques are critical for validating TTD-COF crystallinity and porosity?

Basic

  • PXRD : Confirms crystallinity and layer stacking (e.g., eclipsed vs. staggered arrangements) .
  • BET Analysis : Quantifies surface area (e.g., 1,305 m²/g for iodine-adsorbing PB-TT COF) and pore size distribution .
  • FTIR and Solid-State NMR : Verify imine bond formation and structural integrity .
  • TEM : Visualizes long-range order and film orientation .

Q. How can researchers resolve contradictions in iodine adsorption capacities across TTD-COFs?

Advanced
Discrepancies in iodine uptake (e.g., 5.97 g·g⁻¹ for PB-TT COF vs. lower values in other frameworks) arise from differences in surface area, pore accessibility, and functional group density (N/S sites) . To address contradictions:

  • Perform competitive adsorption experiments with inert gases.
  • Use X-ray photoelectron spectroscopy (XPS) to quantify chemisorption (S–I interactions) vs. physisorption .
  • Optimize linker symmetry (e.g., tetratopic vs. tritopic amines) to enhance affinity .

Q. What strategies enhance the photocatalytic efficiency of TTD-COFs?

Advanced
TTD’s electron-rich nature enables donor-acceptor COFs for photocatalysis. Key strategies include:

  • Bandgap Engineering : Pair TTD with electron-deficient triazine linkers (e.g., TAPT) to narrow bandgaps (~1.88 eV) and improve visible-light absorption .
  • Morphology Control : Synthesize oriented thin films to maximize light penetration and charge transport .
  • Co-Catalyst Integration : Incorporate Pt or Fe³⁺ to accelerate charge separation in sulfide oxidation reactions .

Q. How does TTD’s electronic structure influence charge transport in COFs?

Advanced
TTD’s fused thiophene rings enhance π-conjugation and charge mobility. Electrochemical impedance spectroscopy (EIS) and transient absorption spectroscopy reveal long-lived excitons (≥1 ns) in TTD-COFs, critical for photocatalysis . For mechanistic studies:

  • Use electron paramagnetic resonance (EPR) to track radical intermediates during polymerization .
  • Apply DFT to map charge density distributions and predict redox potentials .

Q. What experimental approaches optimize TTD-COF stability under harsh conditions?

Advanced
TTD-COFs exhibit thermal stability up to 500°C but may degrade in acidic/alkaline environments. To improve robustness:

  • Post-Synthetic Modification : Introduce hydrophobic groups (e.g., methyl) via covalent functionalization .
  • Crosslinking : Enhance framework rigidity using trifluoroacetic acid (TFA) during synthesis .
  • Accelerated Aging Tests : Expose COFs to humidity/acid vapors and monitor structural integrity via PXRD and BET .

Q. How do solvent ratios impact the crystallinity of TTD-COFs?

Basic
Solvent polarity and ratios critically affect crystallinity. For example, a 1:2 mesitylene/dioxane ratio promotes imine exchange, yielding highly ordered frameworks . Systematic screening (e.g., varying solvent combinations in 10% increments) optimizes diffraction peak sharpness and surface area .

Q. What role does TTD play in metal-supramolecular polymers (MSPs)?

Advanced
TTD’s terpyridine-functionalized derivatives form Fe²⁺-MSPs with tunable optoelectronic properties. Key steps include:

  • Coordination-Driven Assembly : Mix TTD-terpyridine ligands with FeCl₂ in acetonitrile to form MSPs .
  • UV-Vis/NIR Spectroscopy : Monitor metal-to-ligand charge transfer (MLCT) bands for application in organic electronics .

Q. How can TTD-COFs be tailored for hydrogen storage applications?

Advanced
While TTD itself is not a hydrogen adsorbent, its dicarboxylic acid derivative (surface area: 4,073 m²/g) shows potential. Strategies include:

  • Activation Protocols : Sequential solvent exchanges (e.g., acetone → methanol) to maximize pore accessibility .
  • Doping : Introduce Mg²⁺ or Li⁺ to polarize H₂ molecules and enhance binding energy .

Properties

IUPAC Name

thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O2S2/c9-3-5-1-7-8(11-5)2-6(4-10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKNFAFBINVTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326988
Record name Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37882-75-0
Record name Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde

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